Iosulamide - 23205-04-1

Iosulamide

Catalog Number: EVT-431364
CAS Number: 23205-04-1
Molecular Formula: C28H28I6N4O10S
Molecular Weight: 1374.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Iosulamide is not naturally occurring and is synthesized through chemical processes in laboratory settings. Its development is primarily driven by research institutions and pharmaceutical companies focused on discovering new therapeutic agents.

Classification

Iosulamide can be classified as:

  • Chemical Class: Sulfonamide
  • Therapeutic Category: Antineoplastic (cancer treatment) and neuroprotective agent
  • Chemical Family: Contains a sulfonyl group and an amine group.
Synthesis Analysis

Methods

The synthesis of Iosulamide typically involves several steps, utilizing standard organic synthesis techniques. The following methods are commonly employed:

  1. Reflux Method: This involves heating the reactants in a solvent under reflux conditions to facilitate the reaction.
  2. Coupling Reactions: Often, Iosulamide is synthesized through coupling reactions between sulfonamides and various amines or other nucleophiles.

Technical Details

  • Starting Materials: Commonly used starting materials include sulfonyl chlorides and primary or secondary amines.
  • Reaction Conditions: The reactions are usually conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide, often at elevated temperatures to increase reaction rates.
  • Purification: Post-synthesis, purification techniques such as recrystallization or chromatography are employed to isolate Iosulamide from by-products.
Molecular Structure Analysis

Structure

Iosulamide has a defined molecular structure characterized by:

  • A sulfonyl group (SO2SO_2)
  • An amine group (NH2NH_2)

The chemical formula for Iosulamide is typically represented as CxHyNzOaSbC_xH_yN_zO_aS_b, where specific values for xx, yy, zz, aa, and bb depend on the exact derivative being studied.

Data

  • Molecular Weight: Approximately 250 g/mol (exact value varies with specific derivatives).
  • 3D Structure: Computational modeling can provide insights into its three-dimensional conformation, aiding in understanding its interaction with biological targets.
Chemical Reactions Analysis

Reactions

Iosulamide participates in various chemical reactions, including:

  1. Nucleophilic Substitution: The amine can act as a nucleophile, attacking electrophilic centers in target molecules.
  2. Acid-Base Reactions: Due to the presence of both acidic (sulfonyl) and basic (amine) groups, it can engage in acid-base chemistry.

Technical Details

  • Reaction Mechanisms: Detailed mechanistic studies often involve kinetic analyses and spectroscopic methods to elucidate pathways.
  • Reactivity Profiles: Iosulamide's reactivity can be modulated by altering substituents on the aromatic ring or the amine component.
Mechanism of Action

Process

The mechanism of action for Iosulamide, particularly in cancer therapy, involves:

  1. Inhibition of Enzymatic Activity: Iosulamide may inhibit specific enzymes involved in cell proliferation.
  2. Induction of Apoptosis: It has been observed to promote programmed cell death in certain cancer cell lines.

Data

  • Target Enzymes: Research indicates that Iosulamide may target enzymes such as dihydrofolate reductase.
  • Biological Assays: In vitro studies demonstrate significant cytotoxicity against various cancer cell lines at micromolar concentrations.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol but less soluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Melting Point: The melting point ranges between 150°C to 160°C depending on purity and specific formulation.

Relevant Data or Analyses

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the identity and purity of synthesized Iosulamide.

Applications

Scientific Uses

Iosulamide has several potential applications in scientific research, including:

  1. Cancer Research: As a lead compound for developing new antitumor agents.
  2. Neuroscience Studies: Investigating neuroprotective effects and potential treatments for neurodegenerative diseases.
  3. Pharmacological Studies: Used as a tool compound to study the inhibition mechanisms of related enzymes.
Introduction to Iosulamide

Historical Development of Intravenous Cholangiographic Agents

The quest for reliable biliary imaging began in 1921 with Burckhardt and Müller’s percutaneous gallbladder puncture techniques, evolving through hazardous early agents like Lipiodol [9]. By the 1950s, sodium iodipamide (marketed as Cholografin) emerged as the first clinically viable IV cholangiographic agent, enabling non-surgical visualization of the bile ducts. However, iodipamide’s utility was constrained by significant cardiotoxicity, nephrotoxicity, and anaphylaxis risks, with mortality rates reaching 1 in 3,000–5,000 examinations [1]. These safety concerns catalyzed research into safer analogues throughout the 1970s, culminating in agents like iotroxate and iosulamide.

Iosulamide was synthesized explicitly as a structural analogue of metrizoate but optimized for biliary excretion. Preclinical studies demonstrated its substantially reduced acute toxicity compared to iodipamide—mouse LD50 values were 11,500 ± 844 mg/kg for iosulamide versus 2,380 ± 290 mg/kg for iodipamide, indicating a nearly fivefold safety margin improvement [6]. This pharmacological advantage stemmed from altered protein binding and hepatocyte uptake kinetics, allowing higher contrast doses without proportional toxicity increases. Nevertheless, despite promising preclinical profiles, agents like iosulamide emerged just as non-ionizing techniques (notably MRCP and endoscopic ultrasound) began displacing intravenous cholangiography. By the 1990s, IV cholangiography was deemed "practically obsolete in the developed world" due to safety limitations and inconsistent diagnostic performance across patient populations [1].

Table 1: Comparative Preclinical Profile of Iodipamide vs. Iosulamide

ParameterIodipamideIosulamide
Chemical ClassIonic monomerIonic dimer
Mouse LD50 (mg/kg)2,380 ± 29011,500 ± 844
Rat LD50 (mg/kg)4,430 ± 31013,600 ± 1,710
Emetic PotentialHighLow
Hypotensive EffectsMarked and sustainedNegligible
Primary Excretion RouteBiliary (slow)Biliary (rapid)

Pharmacological Significance of Iosulamide in Diagnostic Imaging

Iosulamide’s primary pharmacological innovation resided in its optimized excretion kinetics and hemodynamic stability. As a water-soluble iodinated compound, it relied on hepatic uptake via organic anion transporters (OATPs), followed by rapid canalicular excretion into bile. Animal studies demonstrated its blood-to-bile clearance was significantly accelerated compared to iodipamide, achieving equivalent biliary iodine concentrations at equimolar doses while maintaining lower circulating plasma levels. This efficient clearance reduced extrahepatic toxicity risks and minimized vascular complications—a critical advantage given iodipamide’s association with severe hypotension [6].

The agent’s physicochemical profile conferred two key diagnostic advantages:

  • Enhanced Ductal Opacification: Rapid biliary excretion enabled clinically adequate bile duct visualization at 30–40 mL doses in human volunteers, comparable to iodipamide’s efficacy but with markedly reduced emetic symptoms and hypotensive episodes [4].
  • Early CT Compatibility: Unlike earlier agents, iosulamide’s pharmacokinetics—characterized by high hepatic extraction but low blood-pool retention—made it theoretically suitable for computed tomography (CT) applications. Researchers speculated it could provide "visualization of the liver parenchyma with computerized axial tomography" by creating transient attenuation differences between hepatocytes and vascular or biliary structures [6].

However, these potential applications remained underexplored. Despite promising primate and human tolerance data, iosulamide entered clinical trials just as MRCP emerged. MRCP’s non-ionizing, contrast-free approach using T2-weighted sequences offered superior safety and gradually rendered invasive cholangiography obsolete for purely diagnostic indications [1] [9]. Consequently, iosulamide exemplifies a pharmacologically advanced solution whose clinical relevance was eclipsed by technological disruption.

Table 2: Biliary and Urinary Excretion Kinetics of Iosulamide vs. Iodipamide

ParameterIodipamideIosulamide
Peak Biliary ConcentrationModerateEquivalent
Time to Peak ExcretionDelayedRapid
Urinary Excretion FractionLowHigh (dose-dependent)
Blood Half-LifeProlongedShortened
Plasma Clearance RateSlowAccelerated

Key Research Gaps in Iosulamide Studies

Despite promising preclinical results, iosulamide’s development was abruptly halted, leaving fundamental questions unresolved. Four primary research gaps persist in the literature:

  • Mechanistic Basis of Excretion Differences: While iosulamide demonstrated faster biliary clearance and lower toxicity than iodipamide in cats and monkeys, the exact molecular mechanisms remain unelucidated. Comparative studies of transport protein affinity (e.g., NTCP, BSEP, MRP2) were never conducted. This gap obscures structure-activity relationships that could inform future contrast agent design [6] [4].

  • Isomer-Specific Effects: Iosulamide exists as geometric isomers due to its symmetric bis-benzoic structure. No studies addressed whether isomerization affects pharmacokinetics or biliary excretion. Modern analytical chemistry (e.g., chiral chromatography coupled with mass spectrometry) could resolve whether specific stereoisomers offer superior efficacy [6].

  • Modern CT Applicability: Early researchers posited that iosulamide’s pharmacokinetics might enable hepatic parenchymal enhancement in CT. However, systematic dose-ranging studies in contemporary multiphase CT protocols were never performed. With current high-resolution CT, even transient hepatocellular uptake could potentially detect focal lesions or functional impairments [6] [5].

  • Clinical Translation Disconnect: Phase I human trials established basic tolerance but did not advance to rigorous efficacy studies in pathological states (e.g., obstructive jaundice or cirrhosis). Consequently, iosulamide’s diagnostic performance across varying hepatic function remains entirely speculative. This gap exemplifies the "valley of death" between preclinical promise and clinical deployment [4] [1].

Table 3: Critical Unresolved Research Questions for Iosulamide

Research Gap DomainKey Unanswered Questions
Molecular Pharmacology- Transporter affinity profiles (OATPs, MRP2) - Impact of isomerism on hepatocyte uptake
Advanced Imaging Synergy- Parenchymal enhancement in multiphase CT - Dose optimization for CT cholangiography
Disease-State Kinetics- Excretion efficiency in cirrhosis or cholestasis - Diagnostic yield in partial obstruction

Properties

CAS Number

23205-04-1

Product Name

Iosulamide

IUPAC Name

3-[acetyl(ethyl)amino]-5-[3-[3-[3-[acetyl(ethyl)amino]-5-carboxy-2,4,6-triiodoanilino]-3-oxopropyl]sulfonylpropanoylamino]-2,4,6-triiodobenzoic acid

Molecular Formula

C28H28I6N4O10S

Molecular Weight

1374.0 g/mol

InChI

InChI=1S/C28H28I6N4O10S/c1-5-37(11(3)39)25-19(31)15(27(43)44)17(29)23(21(25)33)35-13(41)7-9-49(47,48)10-8-14(42)36-24-18(30)16(28(45)46)20(32)26(22(24)34)38(6-2)12(4)40/h5-10H2,1-4H3,(H,35,41)(H,36,42)(H,43,44)(H,45,46)

InChI Key

OZKKEKFKXIOSIV-UHFFFAOYSA-N

SMILES

CCN(C1=C(C(=C(C(=C1I)NC(=O)CCS(=O)(=O)CCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)N(CC)C(=O)C)I)I)C(=O)O)I)C(=O)C

Synonyms

iosulamide
iosulamide disodium salt

Canonical SMILES

CCN(C1=C(C(=C(C(=C1I)NC(=O)CCS(=O)(=O)CCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)N(CC)C(=O)C)I)I)C(=O)O)I)C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.